3-Chloro-7H-pyrrolo[2,3-c]pyridazine-5-carbaldehyde is a heterocyclic compound notable for its unique structural features and potential applications in medicinal chemistry. This compound belongs to the class of pyrrolopyridazines, which are characterized by their fused pyrrole and pyridazine rings. The presence of a chloro substituent and an aldehyde functional group enhances its reactivity and versatility in organic synthesis.
3-Chloro-7H-pyrrolo[2,3-c]pyridazine-5-carbaldehyde is classified as a heterocyclic organic compound. Its molecular formula is C7H4ClN3O, with a molecular weight of 181.58 g/mol. The compound's structure includes a pyrrole ring fused to a pyridazine ring, making it part of a larger family of nitrogen-containing heterocycles that are often utilized in pharmaceuticals and agrochemicals .
The synthesis of 3-chloro-7H-pyrrolo[2,3-c]pyridazine-5-carbaldehyde typically involves the cyclization of 3-chloropyridazine with suitable aldehyde precursors. A common laboratory method employs dimethyl sulfoxide as a solvent and copper chloride as a catalyst to facilitate the reaction.
The molecular structure of 3-chloro-7H-pyrrolo[2,3-c]pyridazine-5-carbaldehyde can be represented as follows:
This structure reveals the fused ring system characteristic of pyrrolopyridazines, with the aldehyde group positioned at the 5-carbon of the pyrrolopyridazine framework .
Property | Value |
---|---|
CAS Number | 2445785-76-0 |
Molecular Weight | 181.58 g/mol |
Purity | ≥95% |
Physical Form | Solid |
3-Chloro-7H-pyrrolo[2,3-c]pyridazine-5-carbaldehyde can undergo several chemical transformations:
The mechanism of action for the chemical reactions involving 3-chloro-7H-pyrrolo[2,3-c]pyridazine-5-carbaldehyde typically involves nucleophilic attack on electrophilic centers:
3-Chloro-7H-pyrrolo[2,3-c]pyridazine-5-carbaldehyde has potential applications in various fields:
3-Chloro-7H-pyrrolo[2,3-c]pyridazine-5-carbaldehyde (CAS 1207625-18-0) is formally represented by the molecular formula C₇H₄ClN₃O, corresponding to a molecular weight of 181.58 g/mol. Its structural framework consists of a fused bicyclic system: a six-membered pyridazine ring (positions 1-4) condensed with a five-membered pyrrole ring (positions 5-7a). Key substituents include a chlorine atom at position 3 and a formyl group (–CHO) at position 5, both critically positioned to influence electronic distribution and reactivity. The canonical SMILES notation ClC1=NN=C2C(C=O)=CNC2=C1 explicitly defines atomic connectivity, confirming the aldehyde's attachment to the pyrrole ring and chlorine's placement on the pyridazine moiety. The InChIKey MOLOWYPPAPVSCX-UHFFFAOYSA-N provides a unique identifier for computational and database applications.
Table 1: Atomic Connectivity and Coordinates
Atom | Bonded Atoms | Bond Order | Hybridization |
---|---|---|---|
C5 (aldehyde) | C4, H, O | Double (C=O) | sp² |
N7 | C5a, C6, H | Single (N-H) | sp² |
C3 | Cl, N2, C4 | Aryl | sp² |
N2 | C3, N1 | Aryl | sp² |
NMR Spectroscopy:
IR Spectroscopy (KBr pellet): Strong absorption at 1,690 cm⁻¹ confirms the conjugated aldehyde carbonyl stretch. Broad bands at 3,150–3,200 cm⁻¹ correspond to N–H stretching, while pyridazine ring vibrations appear at 1,580 cm⁻¹ (C=N) and 1,480 cm⁻¹ (C–N).
UV-Vis Spectroscopy: In methanol, λₘₐₓ occurs at 305 nm (π→π* transition) and 345 nm (n→π*), attributed to the conjugated chromophore system enhanced by the electron-withdrawing chlorine and formyl groups [3].
Table 2: Key Spectroscopic Assignments
Technique | Signal (ppm/cm⁻¹/nm) | Assignment |
---|---|---|
¹H NMR | 12.35 | N7-H |
¹H NMR | 10.02 | H-C=O |
¹³C NMR | 185.1 | C=O |
IR | 1,690 | ν(C=O) |
UV-Vis | 345 | n→π* transition |
Though crystallographic data for the title compound remains unreported, structural analogs (e.g., unsubstituted 7H-pyrrolo[2,3-c]pyridazine) reveal a nearly coplanar fused ring system with a dihedral angle <5° between rings. The pyrrole N–H bond projects orthogonally to the molecular plane, facilitating hydrogen bonding with pyridazine N1. Key bond lengths include N7–C5a = 1.37 Å and N1–N2 = 1.32 Å, consistent with aromatic delocalization. Lattice packing typically involves dimerization via N–H⋯N hydrogen bonds (2.8–3.0 Å), forming ribbon-like networks. The chlorine and aldehyde substituents would sterically constrain the C3 and C5 positions, reducing rotational freedom and enhancing π-stacking interactions [3] .
This compound exhibits tautomerism centered on the N7–H site and the pyridazine N1 atom. Quantum mechanical calculations (B3LYP/6-311G) indicate the **7H-tautomer (with H on N7) is energetically favored by >5 kcal/mol over the 5H-tautomer. The stability arises from intramolecular hydrogen bonding (N7–H⋯N1, distance 2.05 Å) and extended conjugation. Rotational barriers for the aldehyde group are modest (ΔG‡ = 3.8 kcal/mol at 298 K), allowing free rotation in solution. However, crystal packing forces may lock the aldehyde into an antiperiplanar conformation relative to C5a–C5, optimizing conjugation with the π-system. Solvent effects polarize the carbonyl, increasing its electrophilicity in polar media [3] [8].
Replacement of the pyridazine ring with pyrimidine yields the bioisostere 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde (CAS 908287-21-8). Computational analysis highlights critical differences:
In kinase inhibitor applications (e.g., GSK-3β or LRRK2), the pyrrolopyridazine core exhibits ~3-fold higher potency than pyrrolopyrimidine analogs due to stronger hinge-binding interactions. Molecular dynamics simulations confirm that the pyridazine N1/N2 atoms form bidentate hydrogen bonds with kinase hinge residues (e.g., GSK-3β Asp133), while pyrimidines engage in only single contacts [5] [8].
Table 3: Core Scaffold Comparison
Property | 3-Chloro-7H-pyrrolo[2,3-c]pyridazine-5-carbaldehyde | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde |
---|---|---|
Molecular Formula | C₇H₄ClN₃O | C₇H₄ClN₃O |
LogP (Calculated) | 0.45 | 0.78 |
H-Bond Acceptors | 5 | 4 |
Dipole Moment (D) | 7.2 | 6.5 |
Kinase Inhibitory Potency (GSK-3β, IC₅₀) | 130 nM* | 380 nM* |
Representative bioactivity for derived inhibitors [8] |
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